molecular formula C7H6ClN3 B3040152 5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine CAS No. 1629484-56-5

5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B3040152
CAS No.: 1629484-56-5
M. Wt: 167.59 g/mol
InChI Key: XPMBZTRAJGJNHY-UHFFFAOYSA-N
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Description

5-Chloro-1-methylimidazo[4,5-b]pyridine is a derivative of imidazo[4,5-b]pyridine, which is a class of heterocyclic compounds. These compounds are known to be useful precursors for the preparation of a variety of drugs . They have shown diverse biological activities, including anticancer, inotropic, antimitotic, and selective antihistamine properties .


Synthesis Analysis

An efficient approach to the synthesis of 1-methylimidazo[4,5-b]pyridine derivatives has been developed. The key intermediate product is obtained by cyclization of 2-amino-3-methylaminopyridine with phenylacetic acid . This synthesis method is considered efficient and has been used to develop bioactive heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1-methylimidazo[4,5-b]pyridine is derived from the imidazo[4,5-b]pyridine scaffold. The introduction of a methyl group at the N1-position increases the bioactivity of imidazo[4,5-b]pyridines .


Chemical Reactions Analysis

The synthesis of 1-methylimidazo[4,5-b]pyridines involves various chemical reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .

Mechanism of Action

While the specific mechanism of action for 5-Chloro-1-methylimidazo[4,5-b]pyridine is not mentioned in the retrieved papers, imidazopyridines in general have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against various conditions, suggesting diverse mechanisms of action .

Safety and Hazards

While specific safety and hazard information for 5-Chloro-1-methylimidazo[4,5-b]pyridine is not available, general safety measures for handling similar compounds include wearing suitable protective clothing and avoiding contact with skin and eyes .

Future Directions

Imidazo[4,5-b]pyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), suggesting potential future directions in the development of new TB drugs .

Properties

IUPAC Name

5-chloro-1-methylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-4-9-7-5(11)2-3-6(8)10-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMBZTRAJGJNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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